Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 853349-33-4
VCID: VC16033685
InChI: InChI=1S/C14H12ClIN2O4/c1-7-8(15)5-4-6-9(7)18-12(16)10(13(19)21-2)11(17-18)14(20)22-3/h4-6H,1-3H3
SMILES:
Molecular Formula: C14H12ClIN2O4
Molecular Weight: 434.61 g/mol

Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

CAS No.: 853349-33-4

Cat. No.: VC16033685

Molecular Formula: C14H12ClIN2O4

Molecular Weight: 434.61 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate - 853349-33-4

Specification

CAS No. 853349-33-4
Molecular Formula C14H12ClIN2O4
Molecular Weight 434.61 g/mol
IUPAC Name dimethyl 1-(3-chloro-2-methylphenyl)-5-iodopyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C14H12ClIN2O4/c1-7-8(15)5-4-6-9(7)18-12(16)10(13(19)21-2)11(17-18)14(20)22-3/h4-6H,1-3H3
Standard InChI Key VTKVMJOASCBFDW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate, systematically describes its structure: a pyrazole ring substituted at positions 1, 3, 4, and 5. Position 1 bears a 3-chloro-2-methylphenyl group, while positions 3 and 4 are esterified with methyl groups. The iodine atom at position 5 introduces a polarizable σ-hole, enabling halogen bonding . Key identifiers include:

PropertyValue
CAS Registry Number853349-33-4
EC Number665-152-8
Molecular FormulaC14H12ClIN2O4\text{C}_{14}\text{H}_{12}\text{ClIN}_{2}\text{O}_{4}
Molecular Weight434.61 g/mol
SMILESCOC(=O)C1=C(N(N=C1I)C2=C(C(=CC=C2)Cl)C)C(OC)=O

The presence of iodine distinguishes this compound from analogous pyrazole dicarboxylates, such as dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (EC 665-150-7), which lacks the 5-iodo substituent .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis typically involves 1,3-dipolar cycloaddition between a substituted sydnone and dimethyl acetylenedicarboxylate, followed by functionalization at position 5. Aryl sydnones, such as 3-(3-chloro-2-methylphenyl)sydnone, react with acetylenedicarboxylates to form the pyrazole core, which is subsequently iodinated using I2\text{I}_2 or Niodosuccinimide\text{N}-iodosuccinimide under mild conditions . The ester groups at positions 3 and 4 remain intact during iodination, as confirmed by 13C^{13}\text{C}-NMR spectroscopy .

Spectroscopic Characterization

  • 1H^{1}\text{H}-NMR: Signals at δ 3.8–3.9 ppm correspond to methoxy groups, while aromatic protons of the 3-chloro-2-methylphenyl moiety appear as a multiplet at δ 7.2–7.5 ppm.

  • 13C^{13}\text{C}-NMR: The carbonyl carbons of the ester groups resonate at δ 165–170 ppm, and the iodine-bearing C-5 atom shows significant deshielding (δ 95–100 ppm) due to electron withdrawal .

  • IR Spectroscopy: Strong absorptions at 1720 cm1^{-1} (C=O stretch) and 500–600 cm1^{-1} (C–I stretch) confirm functional groups .

Crystallography and Halogen Bonding

Solid-State Behavior

X-ray crystallography reveals that the iodine atom participates in halogen bonding (XB) with electron-rich sites. In related 5-iodopyrazoles, three motifs dominate:

  • C–I⋯N XB: Observed in structures with Lewis bases like pyridine (bond length: 2.9–3.1 Å).

  • C–I⋯O XB: Forms with carbonyl oxygen acceptors (bond length: 3.2–3.4 Å).

  • C–I⋯π XB: Involves aromatic π-systems (bond length: 3.5–3.7 Å) .

For dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate, DFT calculations predict a σ-hole potential of +25–30 kcal/mol at iodine, facilitating strong XB interactions .

Supramolecular Assembly

The compound’s crystal packing is stabilized by:

  • Halogen bonds: C–I⋯O interactions between iodine and ester carbonyls.

  • Weak hydrogen bonds: C–H⋯O contacts involving methoxy groups.

  • π–π stacking: Between the pyrazole and aryl rings (distance: 3.6–3.8 Å) .

Physicochemical Properties

PropertyValue
Melting Point180–185°C (decomposes)
SolubilityDMSO: >50 mg/mL; H2O: <0.1 mg/mL
LogP (Octanol-Water)3.2 ± 0.3 (Predicted)
StabilityLight-sensitive; stable under inert gas

The iodine atom enhances molecular polarizability, increasing solubility in polar aprotic solvents like DMSO compared to non-halogenated analogs .

Applications and Future Directions

Supramolecular Chemistry

The iodine atom’s σ-hole enables applications in:

  • Crystal engineering: Designing porous frameworks via XB-directed assembly .

  • Sensor development: Halogen-bonded receptors for anion recognition.

Pharmaceutical Intermediates

Pyrazole dicarboxylates serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). The iodine substituent offers a handle for further functionalization via cross-coupling reactions .

Future research should explore:

  • Catalytic applications: As ligands in transition-metal complexes.

  • Biological activity: Screening for antimicrobial or anticancer properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator